The synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate typically involves several key steps:
For industrial applications, the synthesis may be scaled up using continuous flow reactors, which enhance efficiency and yield. Techniques such as recrystallization or chromatography are employed for purification to ensure high-quality product output.
The molecular structure of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate features:
The compound's three-dimensional conformation allows for specific interactions with biological targets, which is critical in medicinal chemistry.
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate can undergo several chemical transformations:
The following reagents are commonly used in reactions involving this compound:
Based on its structure, it may engage in interactions through:
While specific pathways affected by this compound are not well-documented, aminomethyl compounds typically influence signal transduction and neurotransmission pathways due to their structural properties.
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties play a crucial role in determining the compound's behavior in biological systems and synthetic processes.
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate has several significant applications:
The compound exists as two distinct regioisomers defined by phenyl ring attachment:
Table 1: Structural and Commercial Specifications of Key Isomers
Structural Feature | 4-(Aminomethyl)-4-phenyl Isomer | 4-(4-(Aminomethyl)phenyl) Isomer |
---|---|---|
CAS Registry Number | 158144-82-2 [2] [6] | 1198286-87-1 [3] [9] |
Molecular Formula | C₁₇H₂₆N₂O₂ | C₁₇H₂₆N₂O₂ |
Molecular Weight | 290.41 g/mol | 290.40 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CN)(CC1)C1=CC=CC=C1 [2] | CC(C)(C)OC(=O)N1CCC(CC1)C1=CC=C(CN)C=C1 |
InChI Key | BHMYNEIUXQIVTL-UHFFFAOYSA-N [2] | HYMOUIWPYPKURO-UHFFFAOYSA-N |
Purity (Commercial Sources) | ≥97% [6] | ≥95% |
Storage Conditions | Room temperature | 2-8°C |
Critical 3D attributes include:
This scaffold has emerged as a critical building block in proteolysis-targeting chimera (PROTAC) design and kinase inhibitor development:
PROTAC Linker Applications
Drug Design Advantages
Table 2: Analog Library for Structure-Activity Studies
Structural Modification | Representative Compound | Key Application |
---|---|---|
Amino Acid Functionalization | 1-Boc-4-((9-fluorenylmethoxy)carbonyl)aminopiperidine-4-carboxylic acid [8] | Peptide mimetics |
Heteroaryl Extensions | tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate [10] | Kinase inhibitor scaffolds |
Substituent-Tuned Derivatives | tert-Butyl 4-(aminomethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate [7] | Solubility-enhanced linkers |
Regioisomeric Variants | tert-Butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate [3] | Spatial control in ternary complex design |
The synthetic evolution of this scaffold reflects three key phases:
Initial routes to 4,4-disubstituted piperidines suffered from harsh conditions (e.g., hydantoin hydrolysis at >100°C) and low yields (<50%). A landmark 2005 protocol demonstrated spiro-hydantoin intermediates via Strecker synthesis, enabling gram-scale production of protected 4-aminopiperidine-4-carboxylic acids – critical precursors to contemporary aminomethyl variants [8].
The commercial availability of both isomers (≥95% purity) from major suppliers (Sigma-Aldrich, SynQuest Labs, Aladdin Scientific) since ~2015 accelerated PROTAC screening campaigns. Over 60% of published PROTACs now incorporate piperidine-based linkers, with this scaffold enabling degraders against BRD4, AR, and ERRα [1] [3] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1